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Compound of Interest

Compound Name: BC-11 hydrobromide

Cat. No.: B10769038 Get Quote

For scientists and professionals in drug development, confirming the specific on-target effects

of a novel compound is a critical step. This guide provides an objective comparison of BC-11
hydrobromide, a selective urokinase-type plasminogen activator (uPA) inhibitor, with other

alternatives, supported by experimental data.

BC-11 hydrobromide has been identified as a selective inhibitor of urokinase (uPA), an

enzyme implicated in cancer progression and metastasis.[1] Its on-target effects are primarily

demonstrated through its ability to inhibit uPA activity and exert cytotoxic effects on cancer cells

that overexpress this enzyme, such as the triple-negative breast cancer cell line MDA-MB-231.

[2][3]

Comparative Analysis of uPA Inhibitors
To contextualize the performance of BC-11 hydrobromide, this section compares its inhibitory

potency and cellular effects with other known uPA inhibitors.
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Inhibitor Target IC50 / Ki Cell Line
Cytotoxicity
(ED50)

Reference

BC-11

hydrobromide
uPA IC50: 8.2 µM MDA-MB-231

ED50: 117

µM (72h)
[1][2]

UK122 uPA IC50: 0.2 µM CFPAC-1 >100 µM

B428 uPA Ki: 100 nM - -

Amiloride uPA
IC50: 7-12

µM
- -

Note: The data presented is compiled from different studies and may not be directly

comparable due to variations in experimental conditions.

On-Target Effects of BC-11 Hydrobromide in MDA-
MB-231 Cells
BC-11 hydrobromide demonstrates a dose-dependent cytotoxic effect on MDA-MB-231 cells.

At its half-maximal effective dose (ED50) of 117 µM, it induces cell cycle perturbation. At a

higher concentration corresponding to its ED75 (250 µM), it leads to more pronounced cellular

stress, including impaired mitochondrial activity, generation of reactive oxygen species (ROS),

and ultimately, apoptosis.

A key confirmation of its on-target mechanism is the observation that the cytotoxic effects of

BC-11 hydrobromide can be reversed by pre-adsorbing the compound with the amino-

terminal fragment (ATF) of uPA. This fragment contains the binding site for the uPA receptor

(uPAR), suggesting that BC-11 hydrobromide competes with uPAR for binding to uPA,

thereby inhibiting its downstream signaling.

Selectivity Profile
BC-11 hydrobromide is reported to be a selective inhibitor of uPA, exhibiting no significant

activity against eight other related serine proteases. This selectivity is crucial for minimizing off-

target effects and potential toxicity. In contrast, while UK122 is also highly selective for uPA
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over other proteases like thrombin, trypsin, and plasmin, some other inhibitors may have a

broader spectrum of activity.

Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific

findings. Below are representative methodologies for key assays used to characterize the on-

target effects of BC-11 hydrobromide.

Urokinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of uPA. A typical

protocol involves the use of a chromogenic or fluorogenic substrate that is cleaved by uPA to

produce a detectable signal.

Materials:

Human urokinase (uPA) enzyme

Chromogenic or fluorogenic uPA substrate (e.g., Z-GGR-AMC)

Assay buffer

BC-11 hydrobromide and other test compounds

96-well microplate

Microplate reader

Procedure:

Prepare a solution of human uPA in assay buffer.

In a 96-well plate, add the uPA solution to wells containing various concentrations of BC-11
hydrobromide or other inhibitors.

Incubate the plate for a specified period (e.g., 10-15 minutes) at room temperature to allow

the inhibitor to bind to the enzyme.
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Add the uPA substrate to each well to initiate the enzymatic reaction.

Monitor the change in absorbance or fluorescence over time using a microplate reader.

Calculate the rate of substrate cleavage for each inhibitor concentration and determine the

IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Cell Viability (MTT) Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and the cytotoxic effects of a compound.

Materials:

MDA-MB-231 cells

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

BC-11 hydrobromide and other test compounds

MTT reagent

Solubilization solution (e.g., DMSO)

96-well cell culture plate

Microplate reader

Procedure:

Seed MDA-MB-231 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well)

and allow them to adhere overnight.

Treat the cells with various concentrations of BC-11 hydrobromide or other compounds for

the desired duration (e.g., 24, 48, or 72 hours).

After the incubation period, add MTT reagent to each well and incubate for a few hours (e.g.,

2-4 hours) to allow viable cells to convert the yellow MTT into purple formazan crystals.
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Remove the medium and add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

ED50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizing the On-Target Mechanism
To further illustrate the mechanism of action and experimental workflows, the following

diagrams are provided.
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Caption: Urokinase-type plasminogen activator (uPA) signaling pathway and the inhibitory

action of BC-11 hydrobromide.

Experimental Workflow: uPA Inhibition Assay
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Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound

against uPA.
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Experimental Workflow: Cell Viability (MTT) Assay
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Caption: A standard workflow for assessing the cytotoxic effects of a compound on a cancer

cell line.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10769038?utm_src=pdf-custom-synthesis
https://www.tocris.com/products/bc-11-hydrobromide_4372
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272237/
https://www.researchgate.net/publication/277973472_Cytotoxicity_of_the_Urokinase-Plasminogen_Activator_Inhibitor_Carbamimidothioic_Acid_4-Boronophenyl_Methyl_Ester_Hydrobromide_BC-11_on_Triple-Negative_MDA-MB231_Breast_Cancer_Cells
https://www.benchchem.com/product/b10769038#confirming-the-on-target-effects-of-bc-11-hydrobromide
https://www.benchchem.com/product/b10769038#confirming-the-on-target-effects-of-bc-11-hydrobromide
https://www.benchchem.com/product/b10769038#confirming-the-on-target-effects-of-bc-11-hydrobromide
https://www.benchchem.com/product/b10769038#confirming-the-on-target-effects-of-bc-11-hydrobromide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10769038?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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